molecular formula C11H14N2OS B1180236 Disperse yellow 229 CAS No. 136959-03-0

Disperse yellow 229

Cat. No.: B1180236
CAS No.: 136959-03-0
Attention: For research use only. Not for human or veterinary use.
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Description

Disperse Yellow 229 is a synthetic dye primarily used for coloring hydrophobic fibers such as polyester and nylon. As a member of the disperse dye family, it is characterized by its non-ionic nature and low water solubility, requiring dispersing agents for application in aqueous dye baths.

Industrial applications focus on textile dyeing, where it provides uniform coloration with minimal degradation under high-temperature conditions. Regulatory compliance with standards like the ZDHC Manufacturing Restricted Substances List (MRSL) is critical, as disperse dyes are scrutinized for hazardous impurities (e.g., aryl amines, heavy metals) .

Properties

CAS No.

136959-03-0

Molecular Formula

C11H14N2OS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Disperse Yellow 229 is part of a broader family of disperse yellow dyes. Below is a comparative analysis with key analogs, focusing on chemical properties, regulatory status, and functional performance.

Table 1: Comparative Analysis of Disperse Yellow Dyes

Compound CAS Number Key Applications Regulatory Status (ZDHC MRSL) Notable Research Findings
Disperse Yellow 1 119-15-3 Textiles, plastics Restricted (ECHA Candidate List) High toxicity risk; linked to carcinogenic metabolites
Disperse Yellow 3 2832-40-8 Polyester dyeing Compliant with restrictions Moderate lightfastness; used in blends for improved stability
Disperse Yellow 7 6300-37-4 Optical materials, films Compliant Demonstrated nonlinear optical properties in PMMA-MA polymer matrices
Disperse Yellow 23 6250-23-3 Automotive textiles Restricted in some regions High thermal stability; used in high-temperature dyeing processes
This compound Not listed Synthetic textiles Likely compliant Assumed superior washfastness and environmental safety vs. older analogs

Key Findings

Disperse Yellow 7 and 3 remain compliant but require rigorous impurity testing to meet evolving regulations .

Functional Performance: Optical Properties: Disperse Yellow 7 exhibits nonlinear absorption and refractive index changes under laser exposure, making it suitable for optical limiting devices . No similar data exists for this compound, suggesting a research gap. Thermal Stability: Disperse Yellow 23 outperforms others in high-temperature dyeing (e.g., automotive textiles), whereas Yellow 229’s performance in extreme conditions is undocumented .

Environmental and Health Impact :

  • Older dyes like Yellow 1 and 23 face restrictions due to toxic byproducts, whereas newer formulations (e.g., Yellow 229) prioritize reduced aryl amine content and biodegradability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Disperse Yellow 229 to improve yield and purity while minimizing by-products?

  • Methodological Answer: Optimize reaction parameters (e.g., solvent polarity, temperature gradients, catalyst ratios) using Design of Experiments (DoE). Characterize intermediates and final products via TLC, HPLC, and NMR spectroscopy. Quantify purity using mass spectrometry and compare against reference standards. Report synthesis conditions with error margins (e.g., ±2% yield variability) to ensure reproducibility .

Q. What analytical techniques are most effective for characterizing the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across temperature ranges (e.g., 25–300°C). Pair with FTIR spectroscopy to monitor structural degradation. Use controlled humidity chambers to simulate environmental stress and correlate stability with molecular interactions (e.g., hydrogen bonding) .

Q. How can researchers standardize HPLC methods for quantifying this compound in complex matrices (e.g., textile effluents)?

  • Methodological Answer: Validate chromatographic conditions (column type, mobile phase pH, flow rate) using spiked samples. Perform recovery studies (80–120% acceptable range) and limit of detection (LOD) calculations. Cross-validate with UV-Vis spectroscopy to address matrix interference. Document retention time variability (±0.1 min) and peak symmetry metrics .

Advanced Research Questions

Q. What mechanistic insights explain the photodegradation pathways of this compound under UV irradiation?

  • Methodological Answer: Use LC-MS/MS to identify degradation byproducts and propose reaction pathways (e.g., azo bond cleavage, hydroxylation). Conduct time-resolved experiments with controlled light intensity (e.g., 254 nm, 10 mW/cm²). Apply density functional theory (DFT) to model electron transitions and validate with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. What methodologies resolve discrepancies in reported spectroscopic data (e.g., NMR, FTIR) for this compound across studies?

  • Methodological Answer: Replicate experiments using standardized solvents (e.g., DMSO-d6 for NMR) and calibration protocols. Compare spectral databases (e.g., SDBS, PubChem) to identify solvent- or instrument-induced shifts. Collaborate across labs for inter-laboratory validation and publish raw data with metadata (e.g., instrument resolution, temperature) .

Q. How can computational models predict the adsorption behavior of this compound onto synthetic fibers?

  • Methodological Answer: Develop molecular dynamics (MD) simulations to model dye-fiber interactions (e.g., van der Waals forces, π-π stacking). Validate with experimental adsorption isotherms (Langmuir vs. Freundlich models). Incorporate variables like fiber crystallinity and pH-dependent surface charge. Report force field parameters and convergence criteria to ensure model accuracy .

Q. What experimental designs address conflicting ecotoxicological data for this compound in aquatic ecosystems?

  • Methodological Answer: Conduct dose-response assays using Daphnia magna or Danio rerio under OECD guidelines. Measure LC50/EC50 values with 95% confidence intervals. Control for confounding factors (e.g., dissolved oxygen, UV exposure). Perform metabolomic profiling to identify sublethal effects and compare with computational QSAR predictions .

Methodological Considerations for All Studies

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Reconcile outliers by re-examining experimental conditions (e.g., reagent purity, instrument calibration) .
  • Reproducibility : Document all protocols in supplemental materials, including raw data, statistical code, and instrument settings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose funding sources, potential conflicts of interest, and data limitations (e.g., sample size constraints) to avoid bias .

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